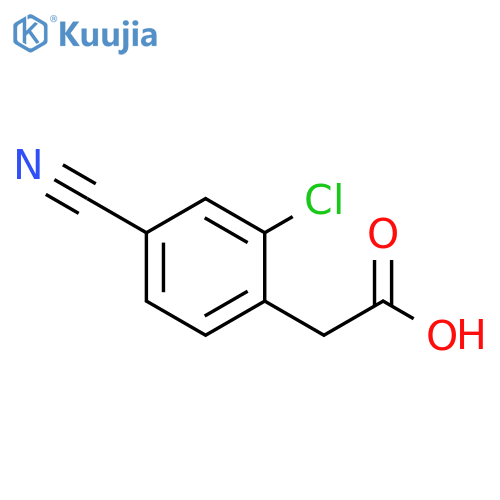

Cas no 1261820-99-8 (2-(2-chloro-4-cyanophenyl)acetic acid)

1261820-99-8 structure

商品名:2-(2-chloro-4-cyanophenyl)acetic acid

2-(2-chloro-4-cyanophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 2-chloro-4-cyano-

- 2-(2-chloro-4-cyanophenyl)acetic acid

- EN300-1720148

- F85841

- 2-(2-chloro-4-cyanophenyl)aceticacid

- 1261820-99-8

- SCHEMBL14660970

-

- インチ: 1S/C9H6ClNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

- InChIKey: RBIYXYQTYABXJX-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=CC=C(C#N)C=C1Cl

計算された属性

- せいみつぶんしりょう: 195.0087061g/mol

- どういたいしつりょう: 195.0087061g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 61.1Ų

じっけんとくせい

- 密度みつど: 1.41±0.1 g/cm3(Predicted)

- ふってん: 363.6±32.0 °C(Predicted)

- 酸性度係数(pKa): 3.68±0.10(Predicted)

2-(2-chloro-4-cyanophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1720148-10.0g |

2-(2-chloro-4-cyanophenyl)acetic acid |

1261820-99-8 | 95% | 10.0g |

$4236.0 | 2023-07-10 | |

| Enamine | EN300-1720148-1g |

2-(2-chloro-4-cyanophenyl)acetic acid |

1261820-99-8 | 95% | 1g |

$986.0 | 2023-09-20 | |

| 1PlusChem | 1P0290XG-250mg |

2-(2-chloro-4-cyanophenyl)aceticacid |

1261820-99-8 | 97% | 250mg |

$173.00 | 2024-07-09 | |

| 1PlusChem | 1P0290XG-5g |

2-(2-chloro-4-cyanophenyl)aceticacid |

1261820-99-8 | 95% | 5g |

$3595.00 | 2023-12-25 | |

| Enamine | EN300-1720148-5.0g |

2-(2-chloro-4-cyanophenyl)acetic acid |

1261820-99-8 | 95% | 5.0g |

$2858.0 | 2023-07-10 | |

| Aaron | AR02915S-50mg |

2-(2-chloro-4-cyanophenyl)aceticacid |

1261820-99-8 | 95% | 50mg |

$340.00 | 2023-12-16 | |

| 1PlusChem | 1P0290XG-10g |

2-(2-chloro-4-cyanophenyl)aceticacid |

1261820-99-8 | 95% | 10g |

$5298.00 | 2023-12-25 | |

| Aaron | AR02915S-1g |

2-(2-chloro-4-cyanophenyl)aceticacid |

1261820-99-8 | 95% | 1g |

$1381.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1975285-100mg |

2-(2-Chloro-4-cyanophenyl)acetic acid |

1261820-99-8 | 98% | 100mg |

¥686.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1975285-250mg |

2-(2-Chloro-4-cyanophenyl)acetic acid |

1261820-99-8 | 98% | 250mg |

¥1166.00 | 2024-08-09 |

2-(2-chloro-4-cyanophenyl)acetic acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

1261820-99-8 (2-(2-chloro-4-cyanophenyl)acetic acid) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬